2,6-dichloro-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with two chlorine atoms and a carboxamide group, along with a cyclopropyl-tetrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core Chlorination reactions are used to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring
Industrial Production Methods
In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry may be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : Reduction reactions can be used to convert the pyridine ring to its corresponding amine.
Substitution: : The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Pyridine derivatives with reduced nitrogen atoms.
Substitution: : Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly in the areas of antimicrobial or anti-inflammatory agents.
Industry
In industry, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which 2,6-dichloro-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine-3-carboxamide: : Similar structure but lacks the cyclopropyl-tetrazole moiety.
1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: : Similar tetrazole moiety but different core structure.
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline: : Similar tetrazole moiety but different aromatic ring.
Uniqueness
The uniqueness of 2,6-dichloro-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine-3-carboxamide lies in its combination of the pyridine ring, chlorine atoms, carboxamide group, and cyclopropyl-tetrazole moiety. This combination provides a unique set of chemical properties and reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
2,6-dichloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N6O/c12-8-4-3-7(10(13)15-8)11(20)14-5-9-16-17-18-19(9)6-1-2-6/h3-4,6H,1-2,5H2,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONPOPQLFYIZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CNC(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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